
Benzenamine, 4,4'-methylenebis(3-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4,4'-methylenebis(3-chloro-) is a chemical compound that is commonly used in scientific research applications. It is also known as MBC, and its chemical formula is C13H12Cl2N2. This compound is a derivative of benzene, and it is used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4,4'-methylenebis(3-chloro-) is not well understood. However, it is believed to act as a nucleophile, which can react with electrophiles such as carbonyl compounds. This compound is also known to be a good leaving group, which makes it useful in various organic reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Benzenamine, 4,4'-methylenebis(3-chloro-). However, it is known to be toxic to cells and can cause DNA damage. This compound has also been shown to have mutagenic and carcinogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzenamine, 4,4'-methylenebis(3-chloro-) in lab experiments is its high yield during synthesis. It is also a relatively inexpensive compound, which makes it accessible for many researchers. However, one limitation of using this compound is its toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Direcciones Futuras
There are several future directions for research involving Benzenamine, 4,4'-methylenebis(3-chloro-). One area of interest is the development of new synthetic routes for this compound. Another area of research is the investigation of its potential as a building block for the synthesis of new pharmaceuticals and agrochemicals. Additionally, more research is needed to understand the mechanism of action and the potential health risks associated with this compound.
Métodos De Síntesis
The synthesis of Benzenamine, 4,4'-methylenebis(3-chloro-) involves the reaction of 4-chloroaniline with paraformaldehyde in the presence of hydrochloric acid. The reaction proceeds through a condensation reaction, which results in the formation of the desired compound. The yield of the synthesis process is typically high, and the compound can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Benzenamine, 4,4'-methylenebis(3-chloro-) has a wide range of scientific research applications. It is commonly used as a starting material in the synthesis of various organic compounds. It is also used in the production of agrochemicals such as herbicides and fungicides. In addition, this compound is used in the synthesis of pharmaceuticals such as antihistamines and antidepressants.
Propiedades
Número CAS |
17096-29-6 |
|---|---|
Nombre del producto |
Benzenamine, 4,4'-methylenebis(3-chloro- |
Fórmula molecular |
C13H12Cl2N2 |
Peso molecular |
267.15 g/mol |
Nombre IUPAC |
4-[(4-amino-2-chlorophenyl)methyl]-3-chloroaniline |
InChI |
InChI=1S/C13H12Cl2N2/c14-12-6-10(16)3-1-8(12)5-9-2-4-11(17)7-13(9)15/h1-4,6-7H,5,16-17H2 |
Clave InChI |
JWADROPLEXJCRF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)Cl)CC2=C(C=C(C=C2)N)Cl |
SMILES canónico |
C1=CC(=C(C=C1N)Cl)CC2=C(C=C(C=C2)N)Cl |
Otros números CAS |
17096-29-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



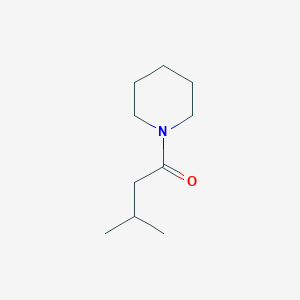
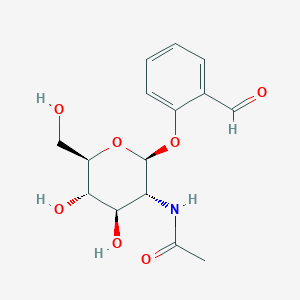


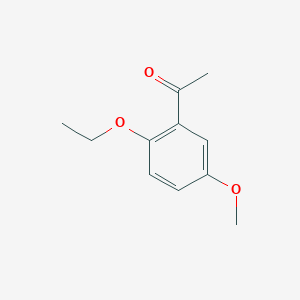
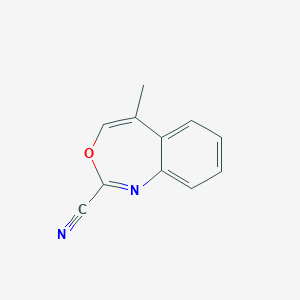

![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)
![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)

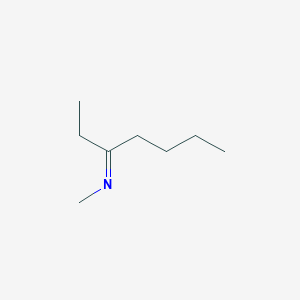
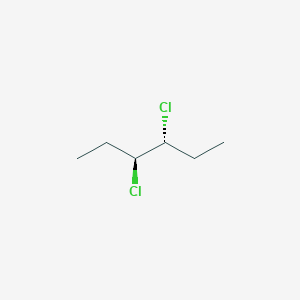
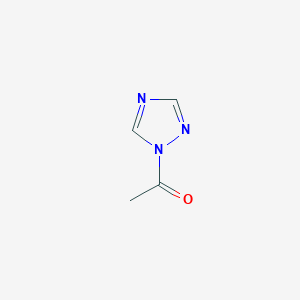
![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)